molecular formula C18H24ClNO3 B2579769 3-Chloro-4-{[1-(2,2-dimethylpropanoyl)piperidin-3-yl]methoxy}benzaldehyde CAS No. 2094391-70-3

3-Chloro-4-{[1-(2,2-dimethylpropanoyl)piperidin-3-yl]methoxy}benzaldehyde

Cat. No. B2579769
CAS RN: 2094391-70-3
M. Wt: 337.84
InChI Key: GNXDKPXXXVFBFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-4-{[1-(2,2-dimethylpropanoyl)piperidin-3-yl]methoxy}benzaldehyde is a chemical compound that is widely used in scientific research applications. It is a complex organic molecule that has a wide range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 3-Chloro-4-{[1-(2,2-dimethylpropanoyl)piperidin-3-yl]methoxy}benzaldehyde is complex and not fully understood. It is believed to interact with various biological pathways, including the GABAergic system, the glutamatergic system, and the dopaminergic system. It has been shown to have anxiolytic and sedative effects, as well as anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and complex. It has been shown to have anxiolytic and sedative effects, as well as anti-inflammatory and analgesic effects. It has also been shown to have neuroprotective effects and to improve cognitive function.

Advantages and Limitations for Lab Experiments

The advantages of using 3-Chloro-4-{[1-(2,2-dimethylpropanoyl)piperidin-3-yl]methoxy}benzaldehyde in lab experiments include its wide range of biochemical and physiological effects, its ability to interact with various biological pathways, and its usefulness as a tool for studying the mechanisms of action of various biological processes. The limitations of using this compound in lab experiments include its complex synthesis method, its potential toxicity, and the need for careful handling and storage.

Future Directions

There are many future directions for research on 3-Chloro-4-{[1-(2,2-dimethylpropanoyl)piperidin-3-yl]methoxy}benzaldehyde. One area of research could focus on the development of new drugs based on this compound. Another area of research could focus on understanding the mechanisms of action of this compound in more detail. Additionally, research could be conducted on the potential use of this compound in the treatment of various diseases and disorders, such as anxiety, depression, and neurodegenerative diseases.

Synthesis Methods

The synthesis of 3-Chloro-4-{[1-(2,2-dimethylpropanoyl)piperidin-3-yl]methoxy}benzaldehyde is a complex process that involves several steps. The first step is the preparation of 3-chloro-4-hydroxybenzaldehyde, which is then reacted with 1-(2,2-dimethylpropanoyl)piperidin-3-amine to form the intermediate product. This intermediate product is then treated with methoxyacetic acid to form the final product.

Scientific Research Applications

3-Chloro-4-{[1-(2,2-dimethylpropanoyl)piperidin-3-yl]methoxy}benzaldehyde is widely used in scientific research applications. It is used as a reagent in the synthesis of other organic compounds. It is also used in the development of new drugs and as a tool for studying the mechanisms of action of various biological processes. This compound has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in many different fields.

properties

IUPAC Name

3-chloro-4-[[1-(2,2-dimethylpropanoyl)piperidin-3-yl]methoxy]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24ClNO3/c1-18(2,3)17(22)20-8-4-5-14(10-20)12-23-16-7-6-13(11-21)9-15(16)19/h6-7,9,11,14H,4-5,8,10,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNXDKPXXXVFBFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCCC(C1)COC2=C(C=C(C=C2)C=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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